molecular formula C10H13NO2 B8290640 3-Butoxypyridine-2-carbaldehyde

3-Butoxypyridine-2-carbaldehyde

Cat. No. B8290640
M. Wt: 179.22 g/mol
InChI Key: JEUHRFMGDNPTQX-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

The title compound was made in a related procedure described by Daines, R. A. et al. (J. Med. Chem. 1993, 36, 3321-3332). To a solution of 2-hydroxy-pyridine-2-carbaldehyde (0.998 g, 8.11 mmol) in DMF (11.4 mL) was added 1-iodobutane (1.10 mL, 9.73 mmol) followed by anhydrous potassium carbonate (3.36 g, 24.3 mmol). After 1 h at 90° C., the solution was cooled to r.t. and poured into ethyl acetate. The organic layer was washed once with water, twice with brine and then was dried over sodium sulfate, filtered and concentrated in vacuo generating 1.31 g (90% yield, 7.30 mmol) of the title compound as a liquid. This material was used in the next step without further purification.
Name
2-hydroxy-pyridine-2-carbaldehyde
Quantity
0.998 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
O[C:2]1([CH:8]=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][NH:3]1.I[CH2:11][CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-:16].[K+].[K+].C(OCC)(=O)C>CN(C=O)C>[CH2:11]([O:16][C:7]1[C:2]([CH:8]=[O:9])=[N:3][CH:4]=[CH:5][CH:6]=1)[CH2:12][CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
2-hydroxy-pyridine-2-carbaldehyde
Quantity
0.998 g
Type
reactant
Smiles
OC1(NC=CC=C1)C=O
Name
Quantity
1.1 mL
Type
reactant
Smiles
ICCCC
Name
Quantity
11.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed once with water, twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)OC=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.3 mmol
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.